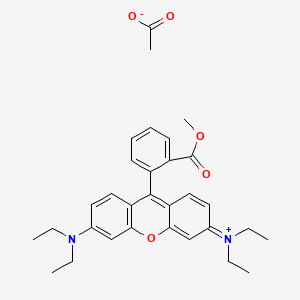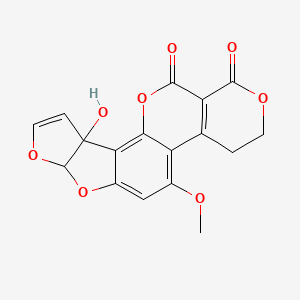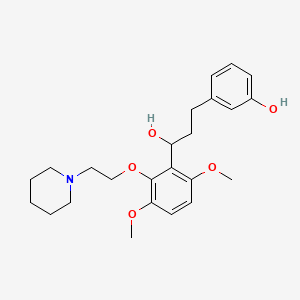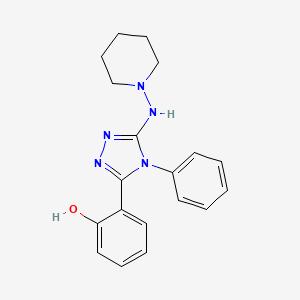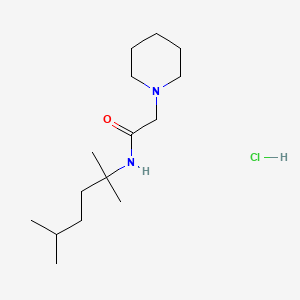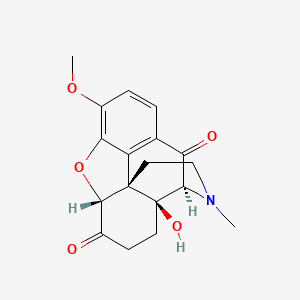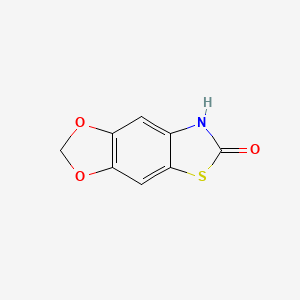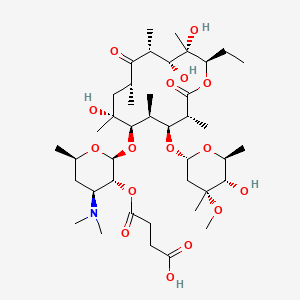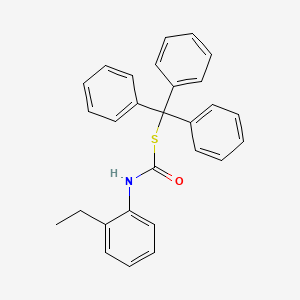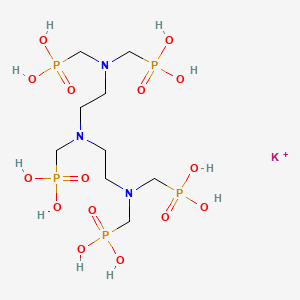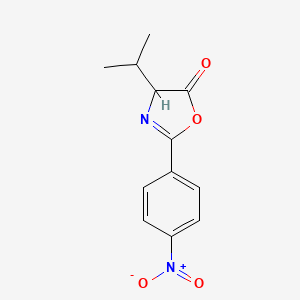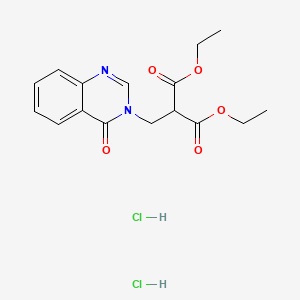
Diethyl ((4-oxo-3(4H)-quinazolinyl)methyl)propanedioate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl ((4-oxo-3(4H)-quinazolinyl)methyl)propanedioate dihydrochloride is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl ((4-oxo-3(4H)-quinazolinyl)methyl)propanedioate dihydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, which can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents. The resulting quinazoline intermediate is then subjected to further functionalization to introduce the diethyl propanedioate moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and purification techniques like recrystallization or chromatography may also be employed to ensure the final product meets the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl ((4-oxo-3(4H)-quinazolinyl)methyl)propanedioate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions will vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Applications De Recherche Scientifique
Diethyl ((4-oxo-3(4H)-quinazolinyl)methyl)propanedioate dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
Medicine: Research into its pharmacological properties could lead to the development of new medications for treating various diseases.
Industry: Its unique chemical properties may find applications in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of diethyl ((4-oxo-3(4H)-quinazolinyl)methyl)propanedioate dihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets will depend on the specific application and the compound’s structure-activity relationship.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to diethyl ((4-oxo-3(4H)-quinazolinyl)methyl)propanedioate dihydrochloride include other quinazoline derivatives such as:
- 4-oxo-3(4H)-quinazolinecarboxylates
- Quinazoline-2,4-diones
- Quinazoline-4-amines
Uniqueness
What sets this compound apart from these similar compounds is its specific functional groups and the dihydrochloride salt form. These features may confer unique chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
75159-43-2 |
|---|---|
Formule moléculaire |
C16H20Cl2N2O5 |
Poids moléculaire |
391.2 g/mol |
Nom IUPAC |
diethyl 2-[(4-oxoquinazolin-3-yl)methyl]propanedioate;dihydrochloride |
InChI |
InChI=1S/C16H18N2O5.2ClH/c1-3-22-15(20)12(16(21)23-4-2)9-18-10-17-13-8-6-5-7-11(13)14(18)19;;/h5-8,10,12H,3-4,9H2,1-2H3;2*1H |
Clé InChI |
JSKLNTDREMQACO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CN1C=NC2=CC=CC=C2C1=O)C(=O)OCC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(4-iodophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12722652.png)
